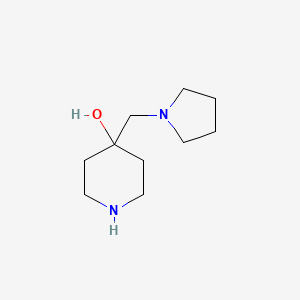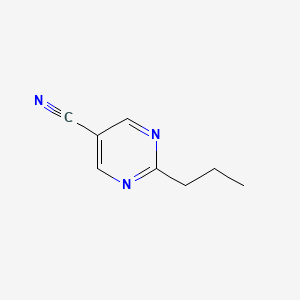
5-Cianopirimidina-2-propil
Descripción general
Descripción
2-Propylpyrimidine-5-carbonitrile, also known as P2P5CN, is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It has gained significant attention from researchers in recent years due to its many potential applications.
Synthesis Analysis
A novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, and then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFRWT/COX-2 inhibitors . The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Molecular Structure Analysis
Two potential bioactive pyrimidine-5-carbonitrile derivatives have been synthesized and characterized by spectroscopic techniques (1H and 13C-NMR) and the three-dimensional structures were elucidated by single crystal X-ray diffraction at low temperature (160 K) .Chemical Reactions Analysis
The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings . The intermolecular interactions were analyzed in a qualitative manner based on the Hirshfeld surface and 2D-fingerprint plots .Aplicaciones Científicas De Investigación
Desarrollo de Agentes Anticancerígenos
5-Cianopirimidina-2-propil: los derivados se han explorado como posibles agentes anticancerígenos. Estos compuestos están diseñados para imitar el ATP y actuar como inhibidores de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR), que es un objetivo para la terapia del cáncer . Han demostrado actividades citotóxicas in vitro contra varias líneas celulares tumorales humanas, incluidas el carcinoma colorrectal, el carcinoma hepatocelular, el cáncer de mama y las células de cáncer de pulmón no microcítico .
Inhibición de la Tirosina Quinasa EGFR
Los derivados de This compound se han evaluado por su capacidad para inhibir EGFR WT y EGFR T790M, que están asociados con varios tipos de cáncer. Estos compuestos han demostrado actividades inhibitorias de quinasa prometedoras, lo que los hace significativos para el desarrollo de nuevos tratamientos contra el cáncer .
Arresto del Ciclo Celular e Inducción de la Apoptosis
La investigación ha indicado que ciertos derivados de This compound pueden detener el ciclo celular en la fase G2 / M e inducir la apoptosis en las células cancerosas. Esto es crucial para detener la proliferación de células cancerosas y desencadenar su muerte programada .
Activación de la Caspasa-3
Se ha encontrado que algunos derivados aumentan el nivel de caspasa-3, una enzima que juega un papel vital en la apoptosis. Esto sugiere que This compound podría usarse para inducir la apoptosis en la terapia del cáncer, particularmente en las células de carcinoma hepatocelular .
Inhibición Dual EGFRWT / COX-2
Se han sintetizado y evaluado nuevos derivados de This compound como inhibidores duales de EGFRWT y COX-2. Estos inhibidores duales son significativos porque se dirigen tanto a las vías de señalización de las células cancerosas como a los procesos inflamatorios asociados con el crecimiento tumoral .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular para examinar el modo de unión de los derivados de This compound contra EGFR WT y EGFR T790M. Esto ayuda a comprender cómo estos compuestos interactúan con sus objetivos a nivel molecular, lo cual es esencial para el diseño de fármacos .
Evaluación de las Propiedades de Asemejanza a Fármacos
Se han realizado estudios ADMET in silico y cálculos de parámetros fisicoquímicos para explorar las propiedades de semejanza a fármacos de los derivados de This compound. Este es un paso importante en el desarrollo preclínico de nuevos productos farmacéuticos .
Cartografía de Farmacóforos
La cartografía de farmacóforos 3D ha revelado características compartidas entre los derivados de This compound más potentes y los inhibidores estándar de EGFRWT / COX-2. Esta comparación es crucial para el diseño racional de nuevos fármacos anticancerígenos .
Mecanismo De Acción
Target of Action
The primary target of 2-Propylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
2-Propylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor. It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by 2-Propylpyrimidine-5-carbonitrile affects several biochemical pathways. The most notable is the MAPK/ERK pathway, which is involved in cell proliferation. By inhibiting EGFR, the activation of this pathway is reduced, leading to decreased cell proliferation .
Result of Action
The inhibition of EGFR by 2-Propylpyrimidine-5-carbonitrile leads to a decrease in cell proliferation. In vitro studies have shown that 2-Propylpyrimidine-5-carbonitrile can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various human tumor cell lines .
Direcciones Futuras
New pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests that future research could focus on further exploring the potential applications of 2-Propylpyrimidine-5-carbonitrile and its derivatives in cancer treatment .
Análisis Bioquímico
Biochemical Properties
2-Propylpyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound has been shown to interact with enzymes such as EGFR WT and mutant EGFR T790M, exhibiting inhibitory activities with IC50 values of 0.09 and 4.03 μM, respectively . These interactions are significant as they can influence various cellular processes, including cell proliferation and apoptosis.
Cellular Effects
2-Propylpyrimidine-5-carbonitrile has demonstrated notable effects on various types of cells and cellular processes. It has been evaluated for its cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). The compound has shown moderate antiproliferative activity against these cell lines, with IC50 values ranging from 2.4 to 4.14 μM . Additionally, it has been observed to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .
Molecular Mechanism
The molecular mechanism of 2-Propylpyrimidine-5-carbonitrile involves its binding interactions with biomolecules, particularly EGFR. The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its kinase activity. This inhibition leads to the downregulation of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis . Molecular docking studies have further elucidated the binding mode of 2-Propylpyrimidine-5-carbonitrile, confirming its interactions with key residues in the EGFR active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propylpyrimidine-5-carbonitrile have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against EGFR over extended periods. Degradation products have been identified in long-term studies, which may influence its efficacy and safety . In vitro and in vivo studies have also highlighted the potential long-term effects of 2-Propylpyrimidine-5-carbonitrile on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-Propylpyrimidine-5-carbonitrile vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Propylpyrimidine-5-carbonitrile is involved in several metabolic pathways, including those related to pyrimidine metabolism. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . These interactions can influence metabolic flux and metabolite levels, potentially impacting the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, 2-Propylpyrimidine-5-carbonitrile is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic efficacy . Studies have shown that the compound can be efficiently taken up by cancer cells, leading to its accumulation in tumor tissues .
Subcellular Localization
The subcellular localization of 2-Propylpyrimidine-5-carbonitrile is primarily within the cytoplasm, where it exerts its inhibitory effects on EGFR. The compound may also localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence the activity and function of 2-Propylpyrimidine-5-carbonitrile, contributing to its overall therapeutic effects.
Propiedades
IUPAC Name |
2-propylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-3-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVJXXVGCAXALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298802 | |
| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033693-14-9 | |
| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


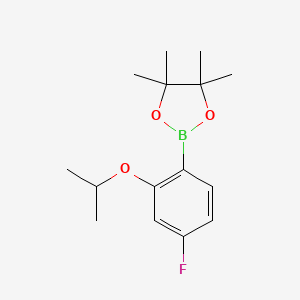
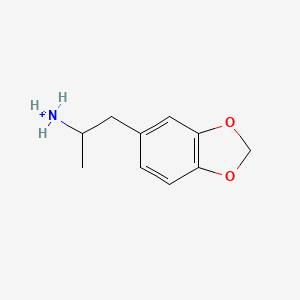
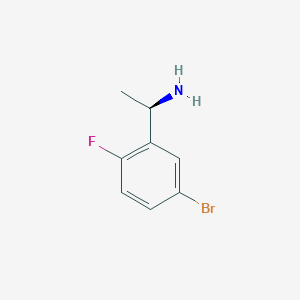
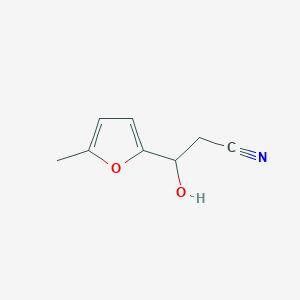
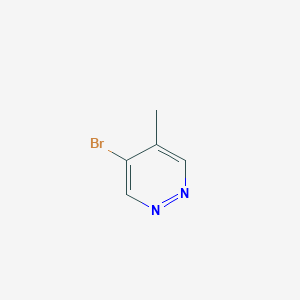
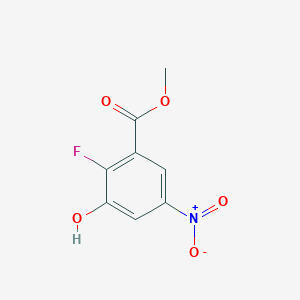
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)
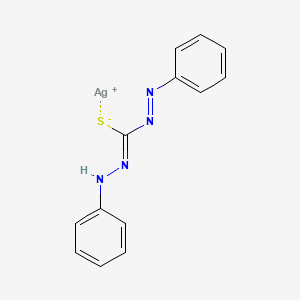
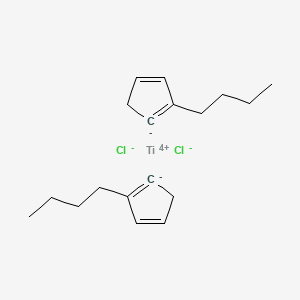
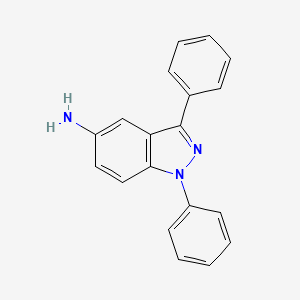

![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)

